molecular formula C14H16ClN3O B7480143 N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide

N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide

Cat. No.: B7480143
M. Wt: 277.75 g/mol
InChI Key: CFAQWXCZWPRMOC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide: is a chemical compound with a unique structure that includes a piperidine ring attached to an acetamide group, which is further connected to a chlorinated cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 5-chloro-2-cyanophenylamine. This can be achieved through the reduction of 5-chloro-2-nitrobenzonitrile using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation Reaction: The intermediate 5-chloro-2-cyanophenylamine is then subjected to acylation with 2-chloroacetyl chloride in the presence of a base like triethylamine to form N-(5-chloro-2-cyanophenyl)-2-chloroacetamide.

    Substitution Reaction: Finally, the N-(5-chloro-2-cyanophenyl)-2-chloroacetamide undergoes a substitution reaction with piperidine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the piperidine group.

Scientific Research Applications

N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide is unique due to its specific combination of a piperidine ring and a chlorinated cyanophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c15-12-5-4-11(9-16)13(8-12)17-14(19)10-18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAQWXCZWPRMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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